molecular formula C13H16N2O2 B14869604 3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione

3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione

Cat. No.: B14869604
M. Wt: 232.28 g/mol
InChI Key: PXELLTCWIOEPSC-PDFXNIHZSA-N
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Description

3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione is an organic compound with the molecular formula C13H16N2O2 It is a derivative of pentane-2,4-dione, where the hydrazono group is substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione typically involves the reaction of 3,4-dimethylphenylhydrazine with pentane-2,4-dione. The reaction is carried out in an alkaline medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the hydrazono compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(Z)-3-[(3,4-dimethylphenyl)diazenyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C13H16N2O2/c1-8-5-6-12(7-9(8)2)14-15-13(10(3)16)11(4)17/h5-7,16H,1-4H3/b13-10-,15-14?

InChI Key

PXELLTCWIOEPSC-PDFXNIHZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=N/C(=C(/C)\O)/C(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=NC(=C(C)O)C(=O)C)C

Origin of Product

United States

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